
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK3β inhibitor and has been extensively studied for its therapeutic potential in treating various diseases.
Wirkmechanismus
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide inhibits GSK3β by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets, leading to the modulation of various signaling pathways. The inhibition of GSK3β has been shown to have a positive effect on various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a positive effect on mood disorders such as bipolar disorder. In cancer, it has been found to inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide in lab experiments are its potent inhibitory effect on GSK3β, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using this compound are its moderate yield in the synthesis method and its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. One of the directions is to improve the synthesis method to increase the yield and purity of the product. Another direction is to study the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the compound's mechanism of action and its effect on various signaling pathways. Finally, the development of more potent and selective GSK3β inhibitors based on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound's potent inhibitory effect on GSK3β, its ability to modulate various signaling pathways, and its potential therapeutic applications make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its effect on various diseases.
Synthesemethoden
The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then reduced using a reducing agent such as palladium on carbon to obtain the final product. The yield of the synthesis method is moderate, and the purity of the product can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been extensively studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various signaling pathways. Inhibition of GSK3β has been shown to have a positive effect on neurodegenerative diseases, mood disorders, and cancer.
Eigenschaften
IUPAC Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPKIMKOPAAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

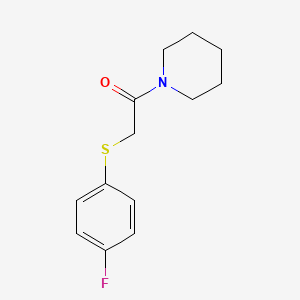
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
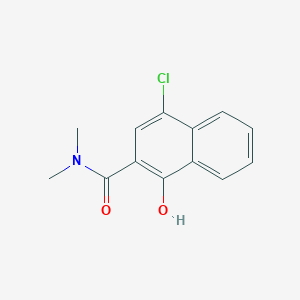
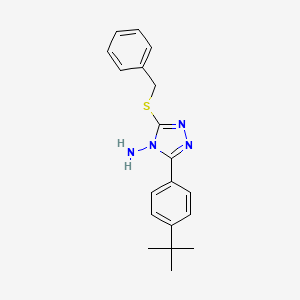
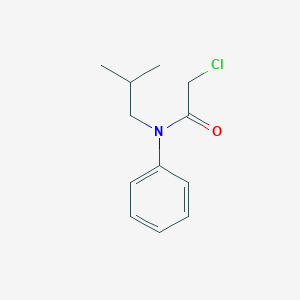
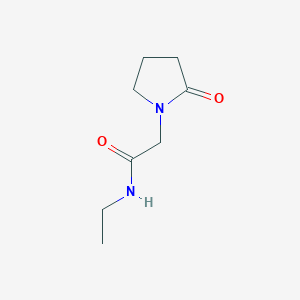

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)